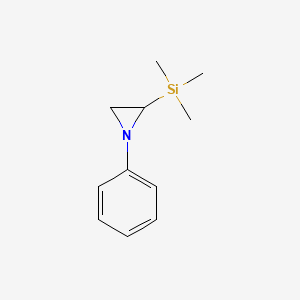
1-Phenyl-2-(trimethylsilyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(trimethylsilyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group and a trimethylsilyl group attached to the aziridine ring. Aziridines are known for their high strain energy, making them highly reactive and valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of 1-Phenyl-2-(trimethylsilyl)aziridine can be achieved through several routes. One common method involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines, which provides aziridines in good yields and high cis stereoselectivities . The silyl group can be substituted by treatment with a fluoride source and electrophiles, again with high selectivity . Industrial production methods for aziridines often involve cyclization of haloamines and amino alcohols or nitrene addition to alkenes .
Chemical Reactions Analysis
1-Phenyl-2-(trimethylsilyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of a wide range of products.
Substitution Reactions: The trimethylsilyl group can be substituted by other groups using fluoride sources and electrophiles.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common reagents used in these reactions include fluoride sources, electrophiles, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(trimethylsilyl)aziridine has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Aziridines are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Aziridine derivatives are explored for their potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trimethylsilyl)aziridine involves the high strain energy of the aziridine ring, which makes it highly reactive. The ring can be activated in the presence of electron-withdrawing substituents, leading to ring opening and subsequent reactions with nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Phenyl-2-(trimethylsilyl)aziridine can be compared with other aziridines and similar compounds:
Vinylaziridines: These compounds have an exocyclic C–C double bond, making them distinct in terms of reactivity and applications.
The unique combination of the phenyl and trimethylsilyl groups in this compound imparts specific reactivity and properties that differentiate it from other aziridines and related compounds.
Properties
CAS No. |
128165-64-0 |
|---|---|
Molecular Formula |
C11H17NSi |
Molecular Weight |
191.34 g/mol |
IUPAC Name |
trimethyl-(1-phenylaziridin-2-yl)silane |
InChI |
InChI=1S/C11H17NSi/c1-13(2,3)11-9-12(11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
AFMISSXBUSNQQC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















